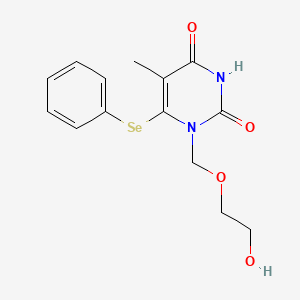

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine

Description

Properties

CAS No. |

136632-03-6 |

|---|---|

Molecular Formula |

C14H16N2O4Se |

Molecular Weight |

355.26 g/mol |

IUPAC Name |

1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylselanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H16N2O4Se/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) |

InChI Key |

QBZVMPXGWMPTKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation at the N-1 Position with 2-Hydroxyethoxymethyl Group

- Starting Material: Thymine or a suitably protected thymine derivative.

- Reagents: 2-chloroethanol or 2-(chloromethoxy)ethanol as alkylating agents.

- Conditions: Typically, the reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

- Mechanism: Nucleophilic substitution where the N-1 nitrogen attacks the alkyl halide, introducing the 2-hydroxyethoxy methyl moiety.

- Notes: The hydroxyl group remains free, enhancing solubility and potential biological interactions.

Introduction of the Phenylselenenyl Group at the 6-Position

- Reagents: Diphenyl diselenide or phenylselenyl chloride (PhSeCl).

- Base: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) for lithiation at the 6-position.

- Solvent: Anhydrous tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen).

- Temperature: Low temperatures (−78°C to −70°C) to control regioselectivity and prevent side reactions.

- Procedure:

- Lithiation of the thymine derivative at the 6-position using LDA.

- Subsequent reaction with diphenyl diselenide or phenylselenyl chloride to introduce the phenylselenenyl substituent.

- Workup: Quenching with acetic acid or similar mild acid, followed by purification via silica gel chromatography.

- Yields: Typically high, ranging from 70% to 85% depending on conditions and purity of reagents.

Alternative One-Pot Procedures

- Some protocols report a one-pot lithiation and selenenylation sequence, minimizing intermediate isolation.

- Use of pre-formed selenenylating agents (e.g., PhSeCl activated with silver triflate) can enhance electrophilicity and regioselectivity.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-1 Alkylation | Thymine + 2-chloroethanol, K2CO3, DMF, RT | 1-((2-Hydroxyethoxy)methyl)thymine |

| 2 | Lithiation at C-6 | LDA, THF, −78°C | 6-lithiated thymine intermediate |

| 3 | Selenenylation | Diphenyl diselenide or PhSeCl, −70°C | 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine |

| 4 | Workup and Purification | AcOH quench, silica gel chromatography | Pure target compound |

Detailed Research Findings and Data

Reaction Yields and Purity

| Compound | Yield (%) | Purification Method | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 1-((2-Hydroxyethoxy)methyl)thymine | 75-80 | Column chromatography | 130-135 | Intermediate for selenenylation |

| This compound | 70-85 | Silica gel chromatography | 134-135 | High purity confirmed by NMR |

Spectroscopic Characterization

- [^1H NMR (CDCl3)](pplx://action/followup): Signals corresponding to aromatic protons of phenylselenenyl group (7.2–7.6 ppm), methylene protons of hydroxyethoxy group (3.5–4.5 ppm), methyl group of thymine (1.9–2.0 ppm), and NH proton (9.3 ppm, exchangeable).

- [^13C NMR](pplx://action/followup): Characteristic signals for thymine carbons, phenylselenenyl carbons, and hydroxyethoxy carbons.

- Mass Spectrometry: Molecular ion peak consistent with C14H16N2O4Se (molecular weight ~350 g/mol).

- Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, oxygen, and selenium content.

Methodological Challenges and Solutions

| Challenge | Description | Solution/Approach |

|---|---|---|

| Regioselectivity in selenenylation | Selenium electrophiles can react at multiple sites | Use of low temperature lithiation to direct substitution at C-6 |

| Stability of hydroxyethoxy group | Hydroxyl group sensitive to acidic/basic conditions | Use of mild bases and neutral quenching agents |

| Handling of selenium reagents | PhSeCl and diphenyl diselenide are moisture sensitive and toxic | Perform reactions under inert atmosphere with dry solvents |

| Purification of selenium-containing products | Selenium compounds can be challenging to purify | Silica gel chromatography with optimized solvent systems |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base for lithiation | LDA (2 equiv) | Ensures selective lithiation at C-6 |

| Solvent | Anhydrous THF | Dry, oxygen-free to prevent side reactions |

| Temperature | −78°C to −70°C | Controls regioselectivity and reactivity |

| Selenenylating agent | Diphenyl diselenide or PhSeCl | PhSeCl more reactive, requires careful handling |

| Alkylation base | K2CO3 or NaH | For N-1 alkylation with 2-chloroethanol |

| Purification | Silica gel chromatography | Eluent: CHCl3/MeOH mixtures |

| Yield | 70-85% | High yields with optimized protocols |

Chemical Reactions Analysis

Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine undergoes various chemical reactions, including:

Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.

Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding the corresponding thymine derivative.

Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: Selenoxide derivatives.

Reduction: Thymine derivatives.

Substitution: Various substituted thymine derivatives depending on the electrophile used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections and cancer treatment.

Industry: The compound may find applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine involves its interaction with molecular targets and pathways:

Molecular Targets: The compound targets viral enzymes and cellular proteins involved in DNA replication and repair.

Pathways Involved: It interferes with the replication of viral DNA by inhibiting viral polymerases and induces apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

C-6 Substituent Variations

Key Compounds :

- HEPT (phenylthio derivative) : The prototype NNRTI with a phenylthio group at C-4. EC₅₀ values range from 0.22–0.26 µM for optimized derivatives (e.g., 6-(3,5-dimethylphenylthio) variants) .

- However, steric bulk could reduce affinity for wild-type RT compared to sulfur analogs .

- Other HEPT variants : Substitutions with halogens or alkyl groups at the phenylthio ring’s meta/para positions (e.g., 3,5-dimethylphenylthio) boost activity by 10–100-fold, suggesting substituent size and electronic effects are critical .

Table 1: Activity of Select C-6 Modified HEPT Derivatives

| Compound | C-6 Substituent | EC₅₀ (µM) | Resistance Profile |

|---|---|---|---|

| HEPT (parent) | Phenylthio (-SPh) | 0.8–1.2 | Susceptible to K103N/Y181C |

| 6-(3,5-Dimethylphenylthio) | 3,5-Dimethyl-SPh | 0.22 | Retains activity vs. Y181C |

| Phenylselenenyl derivative | -SePh | N/A* | Hypothetically broader |

Modifications in the Acyclic Side Chain

The hydroxyethoxy methyl group at N-1 is a hallmark of HEPT derivatives. Modifications here impact solubility and RT binding:

C-5 Substitutions

C-5 modifications synergize with C-6 changes to enhance potency:

- Ethyl/isopropyl groups: Derivatives like 5-ethyl-6-(3,5-dimethylphenylthio) HEPT show EC₅₀ values in the nanomolar range (e.g., 0.02 µM for compound 58), indicating enhanced hydrophobic interactions with RT .

- Methyl groups : Smaller C-5 substituents (e.g., 5-methyl) retain activity but are less potent than bulkier analogs .

Comparison with Second-Generation NNRTIs

DAPY Derivatives (e.g., Etravirine)

DAPY (diarylpyrimidine) derivatives evolved from HEPT and TIBO scaffolds, featuring a pyrimidine core with diaryl substitutions. Key advantages over HEPT:

Structural Differences :

TIBO and Pyridinone Derivatives

- TIBO compounds: Tetrahydroimidazo-benzodiazepinones bind RT via π-π stacking but lack the HEPT side chain’s flexibility, limiting their efficacy against resistant strains .

- Pyridinone derivatives: Replace thymine with a pyridinone ring, improving RT affinity but requiring distinct substitution patterns for activity .

Mechanistic and Resistance Profile Insights

- HEPT derivatives: Primarily inhibit RT via non-competitive binding to an allosteric pocket. Resistance arises from mutations (e.g., K103N, Y181C) that reduce pocket volume or alter hydrophobic interactions .

- Phenylselenenyl derivative : The selenium atom’s larger size may hinder binding to mutants with steric constraints (e.g., Y181C), though its electron-rich nature could enhance interactions with conserved residues like Lys101 .

Quantitative Structure-Activity Relationship (QSAR) Insights

- C-6 phenyl ring substitutions : Electron-donating groups (e.g., -CH₃) at meta/para positions correlate with higher activity, as modeled in QSAR studies .

Biological Activity

1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is a compound derived from the thymine structure, modified with a hydroxyethoxy group and a phenylselenenyl moiety. This compound is of interest due to its potential biological activities, particularly in antiviral applications, specifically against HIV. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C14H16N2O4Se |

| Average Mass | 354.31 g/mol |

| IUPAC Name | This compound |

This compound functions primarily as an inhibitor of reverse transcriptase (RT), an essential enzyme for the replication of retroviruses like HIV. The phenylselenenyl group enhances the compound's interaction with the enzyme, potentially increasing its inhibitory effects compared to other derivatives.

Antiviral Efficacy

Research indicates that compounds structurally related to this compound exhibit significant anti-HIV activity. For instance, derivatives such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) have shown promising results:

- HEPT and Analogues :

Structure-Activity Relationships

The structure-activity relationship (SAR) studies have revealed that modifications to both the thymine base and the substituents on the phenyl ring can lead to enhanced antiviral activity. Key findings include:

- Substituent Effects :

Case Studies

Several studies have documented the effectiveness of related compounds in clinical settings:

- In Vitro Studies :

- Clinical Implications :

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thymine scaffold. First, the 2-hydroxyethoxy group is introduced via alkylation using 2-hydroxyethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Subsequent selenenylation at the 6-position employs phenylselenenyl bromide (PhSeBr) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to ensure regioselectivity . Key intermediates include 6-bromo-thymine derivatives and the hydroxyl-protected precursor. Reaction progress is monitored via TLC and confirmed by H NMR for intermediate isolation.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and C/H NMR are essential for verifying molecular weight and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient. X-ray crystallography may resolve ambiguities in stereochemistry, while FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Chromatographic retention indices (e.g., GC-MS) should align with structurally similar seleno-organic compounds .

Q. How can researchers anchor their study of this compound within a theoretical framework?

- Methodological Answer : Link the research to theories such as Hard-Soft Acid-Base (HSAB) principles to predict selenium-thymine interactions or frontier molecular orbital (FMO) theory to study electron transfer in redox reactions. For biological studies, use enzyme-substrate binding models (e.g., lock-and-key vs. induced fit) to hypothesize interactions with DNA polymerases or nucleases .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity (e.g., antiviral vs. cytotoxic effects) be systematically resolved?

- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate selective antiviral activity from nonspecific cytotoxicity. Use RNA-seq or proteomics to identify pathways differentially regulated at subtoxic doses. Validate hypotheses via CRISPR knockouts of putative targets (e.g., viral polymerases) . Contradictions may arise from solvent effects (e.g., DMSO interference), necessitating solvent controls and replicate experiments .

Q. What factorial design strategies optimize reaction yields while minimizing selenium byproducts?

- Methodological Answer : Apply a 2 factorial design to test variables: temperature (25–60°C), catalyst loading (1–5 mol%), and PhSeBr equivalents (1.2–2.0). Analyze main effects and interactions via ANOVA, prioritizing factors with p < 0.05. Response surface methodology (RSM) refines optimal conditions. Byproduct formation (e.g., diselenides) is quantified via LC-MS and mitigated by inert atmosphere or scavengers like triphenylphosphine .

Q. How can computational modeling predict this compound’s interaction with DNA repair enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of enzymes like O-alkylguanine-DNA alkyltransferase (AGT). Parametrize selenium’s van der Waals radii and partial charges via density functional theory (DFT). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (K) .

Q. What methodologies assess the ecological impact of selenium leaching during degradation studies?

- Methodological Answer : Perform OECD 301F biodegradation tests under aerobic conditions, quantifying selenium release via ICP-MS. Toxicity to aquatic organisms (e.g., Daphnia magna) is evaluated using EC assays. Compare results to regulatory thresholds (e.g., EPA selenium limits: 5 µg/L in freshwater) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility profiles across solvents?

- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods (USP <1174>), controlling for pH (buffered solutions), temperature (±0.1°C), and ionic strength. Conflicting data may stem from polymorphic forms; characterize solid phases via PXRD and DSC. Use Hansen solubility parameters to rationalize solvent compatibility .

Q. What statistical approaches reconcile variability in enzyme inhibition assays?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in enzyme preparations (e.g., commercial vs. in-house). Use bootstrap resampling to estimate confidence intervals for IC values. Outliers are identified via Grubbs’ test and re-tested with fresh stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.